6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane
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Overview
Description
6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique spirocyclic structure, which includes a thieno[3,2-d]pyrimidine moiety fused with a spiro[3.3]heptane ring system. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Final Assembly: The final step involves the coupling of the spirocyclic intermediate with a phenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar thieno[3,2-d]pyrimidine cores but different substituents.
Spirocyclic Compounds: Other spirocyclic compounds with different ring systems and functional groups.
Uniqueness
6-Phenyl-2-{thieno[3,2-d]pyrimidin-4-yl}-2-azaspiro[3.3]heptane is unique due to its specific combination of a thieno[3,2-d]pyrimidine core and a spiro[3.3]heptane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-2-4-13(5-3-1)14-8-18(9-14)10-21(11-18)17-16-15(6-7-22-16)19-12-20-17/h1-7,12,14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQSDODAMRVVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=NC4=C3SC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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